molecular formula C8H10BrNO2 B2467717 5-Bromo-1,2,4-trimethylpyrrole-3-carboxylic acid CAS No. 1780170-17-3

5-Bromo-1,2,4-trimethylpyrrole-3-carboxylic acid

Cat. No.: B2467717
CAS No.: 1780170-17-3
M. Wt: 232.077
InChI Key: GSRPDVUGDIOHIR-UHFFFAOYSA-N
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Description

5-Bromo-1,2,4-trimethylpyrrole-3-carboxylic acid is a brominated derivative of pyrrole, a five-membered heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,4-trimethylpyrrole-3-carboxylic acid typically involves the bromination of 1,2,4-trimethylpyrrole-3-carboxylic acid. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions may convert the brominated compound to its corresponding non-brominated form.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

5-Bromo-1,2,4-trimethylpyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving brominated organic compounds and their biological activities.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Bromo-1,2,4-trimethylpyrrole-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as in drug development or biochemical studies.

Comparison with Similar Compounds

    1,2,4-Trimethylpyrrole-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    5-Chloro-1,2,4-trimethylpyrrole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    5-Iodo-1,2,4-trimethylpyrrole-3-carboxylic acid:

Uniqueness: The presence of the bromine atom in 5-Bromo-1,2,4-trimethylpyrrole-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-1,2,4-trimethylpyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-4-6(8(11)12)5(2)10(3)7(4)9/h1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRPDVUGDIOHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C(=O)O)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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